molecular formula C12H20N4O B3723824 2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone

2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone

Cat. No. B3723824
M. Wt: 236.31 g/mol
InChI Key: OWMNRTCLEQHIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone, also known as MP-PPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This pyrimidinone derivative has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. 2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has also been shown to have antiviral activity against hepatitis B virus and antibacterial activity against gram-positive bacteria.

Mechanism of Action

The mechanism of action of 2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that 2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone may exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has also been found to inhibit the replication of hepatitis B virus by blocking the activity of viral polymerase. Additionally, 2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to inhibit the growth of gram-positive bacteria by disrupting their cell wall synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation of 2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone. One potential area of study is the development of 2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone derivatives with improved biological activity and reduced toxicity. Another area of research is the elucidation of the mechanism of action of 2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone, which may provide insight into its potential therapeutic applications. Additionally, further studies are needed to determine the efficacy of 2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in vivo and its potential for clinical use.
In conclusion, 2-(4-methyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its broad range of biological activities and potential for use in studying various cellular processes make it a useful tool for researchers. However, further studies are needed to fully understand its mechanism of action and potential for clinical use.

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-4-10-9-11(17)14-12(13-10)16-7-5-15(2)6-8-16/h9H,3-8H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMNRTCLEQHIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.